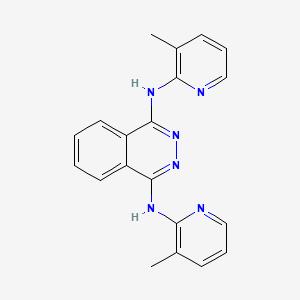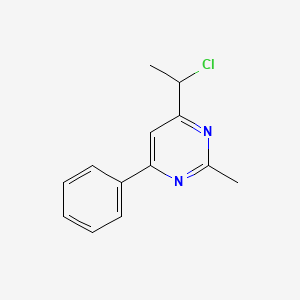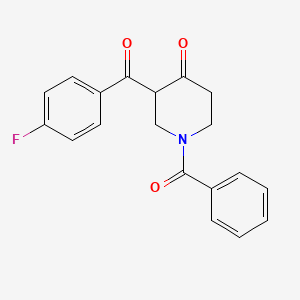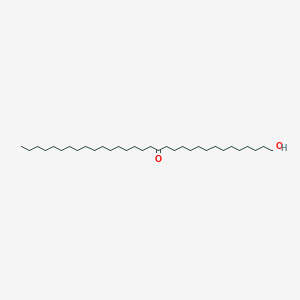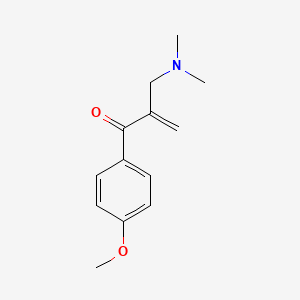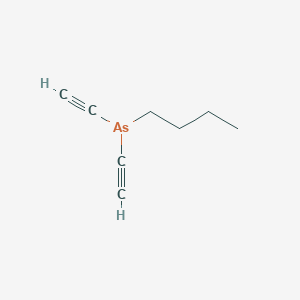![molecular formula C21H14N2O3 B14407129 5-([1,1'-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole CAS No. 83959-83-5](/img/structure/B14407129.png)
5-([1,1'-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-([1,1’-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a biphenyl group and a nitrophenyl group attached to the oxazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-biphenylcarboxaldehyde with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of 5-([1,1’-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The biphenyl and nitrophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield 5-([1,1’-Biphenyl]-4-yl)-2-(2-aminophenyl)-1,3-oxazole.
科学的研究の応用
5-([1,1’-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems. The biphenyl group contributes to the compound’s stability and ability to interact with hydrophobic regions of proteins and other biomolecules.
類似化合物との比較
Similar Compounds
5-Phenyl-2-(2-nitrophenyl)-1,3-oxazole: Lacks the biphenyl group, resulting in different chemical properties.
5-([1,1’-Biphenyl]-4-yl)-2-phenyl-1,3-oxazole: Lacks the nitrophenyl group, affecting its reactivity and biological activity.
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole is unique due to the presence of both biphenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
特性
CAS番号 |
83959-83-5 |
|---|---|
分子式 |
C21H14N2O3 |
分子量 |
342.3 g/mol |
IUPAC名 |
2-(2-nitrophenyl)-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C21H14N2O3/c24-23(25)19-9-5-4-8-18(19)21-22-14-20(26-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H |
InChIキー |
FWTYUTYBCYUYDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



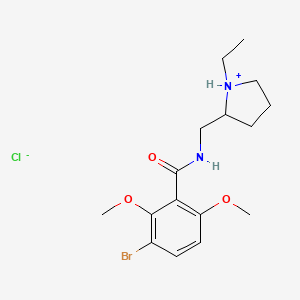
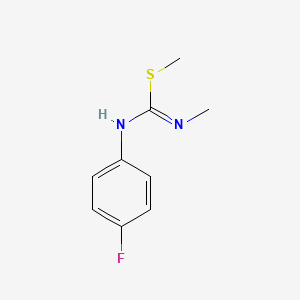
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
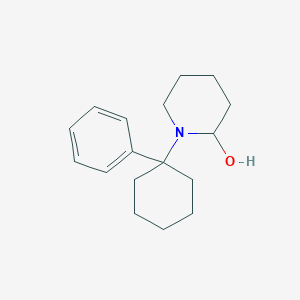
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)

